molecular formula C13H17BrClN3O2 B4617728 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide

Cat. No.: B4617728
M. Wt: 362.65 g/mol
InChI Key: AGELJDHJMPDMTK-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide is a useful research compound. Its molecular formula is C13H17BrClN3O2 and its molecular weight is 362.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.01927 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has explored the synthesis of various acetamide derivatives, including structures similar to 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide, for their antibacterial potentials. One study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds showed moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, with specific compounds displaying significant activity against bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Potential Pesticide Applications

N-derivatives of phenoxyacetamide, structurally related to this compound, have been characterized by X-ray powder diffraction, revealing their potential as pesticides. This study provided experimental data on their structural parameters, indicating the possibilities for their use in agricultural applications (Olszewska et al., 2011).

Antimicrobial and Anti-enzymatic Potential

Another study synthesized a series of N-substituted derivatives related to this compound. These compounds were evaluated for their antibacterial and anti-enzymatic potential. One compound, in particular, showed good inhibition against Gram-negative bacterial strains and exhibited low potential against lipoxygenase (LOX) enzyme, indicating a multifunctional application in microbial and enzymatic inhibition (Nafeesa et al., 2017).

Anticancer Activity

Research into the synthesis of acetamide derivatives also includes studies on their anticancer activities. One study synthesized a series of acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity and promising anticancer activity, which was further supported by molecular docking studies indicating these compounds' potential as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).

Synthesis Methods and Process Development

The synthesis of complex molecules like this compound involves intricate processes and methodologies. Research detailing the synthesis of related compounds offers insights into practical synthesis approaches and process development for pharmaceutical applications. These studies highlight the challenges and solutions in synthesizing such molecules, providing a basis for future developments in the field (Guillaume et al., 2003).

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN3O2/c1-17-4-6-18(7-5-17)16-13(19)9-20-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGELJDHJMPDMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.